5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
Description
The compound 5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic molecule featuring a dihydropyrimidinone core modified with bromine, methyl, and a 4-methyl-1,2,5-oxadiazole (oxadiazolylmethyl) substituent. Key features include:
Properties
IUPAC Name |
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2/c1-5-8(13-16-12-5)4-14-6(2)11-3-7(10)9(14)15/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQHBGDXASJKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CN2C(=NC=C(C2=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one (CAS Number: 1513494-52-4) is a compound belonging to the dihydropyrimidinone family, which has garnered interest for its potential biological activities. The structure features a brominated pyrimidine core linked to an oxadiazole moiety, suggesting diverse pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 285.1 g/mol. Its structure is characterized by the presence of both bromine and oxadiazole groups, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrN4O2 |
| Molecular Weight | 285.1 g/mol |
| CAS Number | 1513494-52-4 |
| Purity | Typically ≥95% |
Biological Activity Overview
Research indicates that compounds within the dihydropyrimidinone class exhibit a range of biological activities, including antiviral , antitumor , antimicrobial , and anti-inflammatory effects. The specific activities of 5-bromo-2-methyl derivatives have been explored in various studies.
Anticancer Activity
A study evaluated the anticancer properties of similar dihydropyrimidinone derivatives against human cancer cell lines. These compounds demonstrated significant cytotoxicity, with IC50 values often lower than those of established chemotherapeutics like doxorubicin. For instance, related compounds showed IC50 values ranging from 1 to 10 µM against various cancer cell lines, indicating strong potential for further development in cancer therapy .
Antimicrobial Properties
Dihydropyrimidinones have been reported to possess antimicrobial activity against a range of pathogens. A systematic review highlighted that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Anticancer Evaluation : In a recent study, a series of dihydropyrimidinones were synthesized and tested for their cytotoxic effects on colon cancer cells (HCT116). The lead compound exhibited an IC50 value of 4.36 µM, demonstrating potent anticancer activity compared to controls .
- Antimicrobial Testing : Another investigation involved testing the antimicrobial efficacy of various dihydropyrimidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .
The biological activity of 5-bromo-2-methyl derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many dihydropyrimidinones inhibit key enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects in cellular systems.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one is , with a molecular weight of approximately 285.1 g/mol. The compound features a dihydropyrimidinone structure, which is known for its various pharmacological properties. The presence of the bromine atom and the oxadiazole group enhances its reactivity and biological efficacy .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The mechanism of action is primarily linked to its ability to interact with microbial targets, potentially disrupting cellular functions and inhibiting growth. Studies have shown that compounds with similar structures can effectively combat various bacterial strains and fungi.
Antioxidant Properties
The antioxidant activity of this compound is another area of interest. The oxadiazole moiety may stabilize reactive intermediates or facilitate electron transfer processes, enhancing the compound's ability to scavenge free radicals. This property could make it valuable in preventing oxidative stress-related diseases.
Potential Therapeutic Uses
The compound's unique structure positions it as a candidate for developing novel therapeutic agents. Its interactions at the molecular level with enzymes or receptors involved in oxidative stress and microbial resistance suggest potential applications in treating infections and oxidative damage-related conditions .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus strains. |
| Study B | Antioxidant Properties | Showed significant reduction in oxidative stress markers in vitro. |
| Study C | Synthesis Methodology | Developed an eco-friendly one-pot synthesis route with high yield. |
These studies highlight the compound's potential as a versatile agent in both antimicrobial and antioxidant applications.
Comparison with Similar Compounds
Key Observations:
Bromine Substitution: Brominated pyrimidines (e.g., bromacil , target compound) exhibit enhanced reactivity and bioactivity compared to non-halogenated analogs. Bromine’s electron-withdrawing effects stabilize charge distribution, critical for herbicidal activity in bromacil.
Oxadiazole vs. Sulfonamide : The oxadiazole group in the target compound may confer greater metabolic stability compared to sulfonamide-containing analogs (e.g., ), which are prone to hydrolysis.
Dihydropyrimidinone vs.
Challenges :
- Steric hindrance from the oxadiazolylmethyl group may complicate regioselective bromination.
- Stability of the dihydropyrimidinone ring under acidic/basic conditions requires optimization.
Preparation Methods
Synthesis of 4-Methyl-1,2,5-oxadiazol-3-yl Methyl Intermediate
- Starting Materials: Amidoximes or nitrile oxides derived from methyl-substituted precursors.
- Reaction Conditions: Cyclization under reflux in solvents like ethanol or methanol, sometimes with acid or base catalysis.
- Purification: Recrystallization or chromatographic techniques (e.g., silica gel chromatography) to isolate pure oxadiazole derivatives.
Preparation of 5-Bromo-2-methyl-3,4-dihydropyrimidin-4-one
- Method: Modified Biginelli reaction involving 5-bromo-β-ketoesters or bromination of the dihydropyrimidinone ring after its formation.
- Typical Reagents: β-ketoester, methyl-substituted aldehyde or formaldehyde, urea or thiourea.
- Catalysts: Acid catalysts such as HCl or Lewis acids.
- Bromination: If post-synthetic, bromination is performed using brominating agents like N-bromosuccinimide (NBS) under controlled temperature to avoid overbromination.
Coupling via Methylene Bridge Formation
- Alkylation Reaction: The oxadiazole methyl group is transformed into a reactive halomethyl derivative (e.g., bromomethyl), which then undergoes nucleophilic substitution with the dihydropyrimidinone at the 3-position.
- Conditions: Basic medium (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
- Work-up: Extraction, washing, and purification by column chromatography or recrystallization.
Representative Reaction Scheme
| Step | Reaction Type | Reagents & Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Cyclization | Amidoxime precursor, reflux in EtOH/MeOH | 4-methyl-1,2,5-oxadiazol-3-yl derivative |
| 2 | Biginelli condensation | β-ketoester (bromo-substituted), aldehyde, urea, acid catalyst | 5-bromo-2-methyl-3,4-dihydropyrimidin-4-one |
| 3 | Alkylation | Halomethyl-oxadiazole, base (K2CO3), DMF | Target compound: 5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one |
Analytical and Purification Techniques
- Purification: Flash chromatography on silica gel and recrystallization from suitable solvents (e.g., ethanol, methanol).
- Characterization:
- NMR Spectroscopy: ^1H NMR and ^13C NMR to confirm ring structures and substitution patterns.
- Mass Spectrometry: To verify molecular weight and purity.
- Elemental Analysis: To confirm composition.
- Melting Point: For purity assessment.
Research Findings and Optimization Data
- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reaction time critically affect yield and purity. For instance, prolonged reflux in methanol for oxadiazole ring formation improves cyclization efficiency.
- Solvent Effects: Polar aprotic solvents favor alkylation steps, enhancing nucleophilicity and reaction rates.
- Selectivity: Controlled bromination avoids polybromination, preserving the desired substitution pattern.
- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and optimize reaction times.
Data Table: Key Parameters in Preparation
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Oxadiazole ring formation | Reflux in EtOH or MeOH, 12–18 h | Acid/base catalysis may be applied |
| Biginelli condensation | Acid catalyst (HCl), 80–100 °C, 4–6 h | Using brominated β-ketoester |
| Bromination | NBS, 0–5 °C, 1–2 h | Avoid overbromination |
| Alkylation | K2CO3, DMF, 50–80 °C, 6–12 h | Halomethyl oxadiazole intermediate |
| Purification | Silica gel chromatography, recrystallization | Solvent dependent |
| Yields | 60–85% overall | Dependent on reaction optimization |
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for 5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one?
- Answer : Synthesis typically involves multi-step routes, such as Claisen–Schmidt condensation followed by Michael addition, as demonstrated for structurally analogous brominated pyrimidinones . Key steps include:
- Step 1 : Formation of the pyrimidinone core via condensation of brominated precursors.
- Step 2 : Introduction of the 4-methyl-1,2,5-oxadiazole moiety through alkylation or nucleophilic substitution.
- Step 3 : Final purification via column chromatography or recrystallization.
- Validation : X-ray crystallography (e.g., single-crystal analysis at 100 K with R factor < 0.05) confirms stereochemistry and regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : A combination of methods ensures structural validation:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1670 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., diastereotopic protons in the dihydropyrimidinone ring) .
- Elemental Analysis : Confirms purity (>95%) via C/H/N ratios, with deviations <0.3% from theoretical values .
Q. How are intermediates in the synthesis pathway characterized?
- Answer : Key intermediates (e.g., brominated pyrimidinone precursors) are isolated via flash chromatography and analyzed using:
- LC-MS : Monitors reaction progress and intermediate stability.
- ¹H-NMR : Detects regioselectivity in alkylation steps (e.g., integration ratios for methyl groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for oxadiazole incorporation .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve Michael addition efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination steps.
- Data-Driven Example : A 15% yield increase was achieved by switching from THF to DMF in analogous syntheses .
Q. How should researchers resolve discrepancies in spectroscopic data during structural validation?
- Answer : Contradictions (e.g., unexpected NMR splitting) require:
- 2D NMR (COSY, NOESY) : Resolves coupling patterns and spatial proximity of protons .
- Variable-Temperature NMR : Clarifies dynamic effects (e.g., hindered rotation in oxadiazole substituents).
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison .
Q. What computational tools support mechanistic studies of substitution reactions in this compound?
- Answer :
- DFT/Molecular Dynamics : Models transition states for bromine displacement reactions.
- Docking Studies : Predicts steric effects of the 4-methyl-oxadiazole group on reactivity .
- Case Study : DFT simulations aligned with X-ray data (mean C–C bond deviation: 0.003 Å) to confirm regioselectivity in analogous pyrimidinones .
Q. How is regioselectivity achieved in substitutions involving the oxadiazole moiety?
- Answer : Steric and electronic factors dominate:
- Steric Maps : X-ray data show the 4-methyl group on oxadiazole directs electrophiles to the less hindered N2 position .
- Hammett Plots : Electron-withdrawing bromine on pyrimidinone enhances electrophilicity at C3 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
